1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one
Description
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Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(12-21-17-4-2-1-3-5-17)19-15-8-9-16(19)11-14(10-15)13-6-7-13/h1-5,15-16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMKJDZCJYLPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one is a complex organic compound notable for its structural characteristics, which include a bicyclic amine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and its interactions with neurotransmitter systems.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 297.4 g/mol. Its structure can be represented as follows:
This configuration suggests significant potential for interaction with various biological targets, especially those involved in neurological functions.
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. Such interactions could lead to various pharmacological effects, including anxiolytic and antidepressant properties.
Biological Activity Studies
Recent studies have explored the compound's activity against various biological targets:
Antiprotozoal Activity
In a study evaluating antiprotozoal effects, compounds similar to this compound were tested against Plasmodium falciparum and Trypanosoma brucei. The results indicated significant activity, with some derivatives showing IC50 values in the low micromolar range (0.023–0.694 µM) against sensitive strains of P. falciparum .
| Compound | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | P.falciparum NF54 | 0.023 | Highly active |
| Compound B | T.brucei | 6.57 | Moderate activity |
Cytotoxicity Assessment
The cytotoxic effects were assessed using rat skeletal myoblasts (L6 cells). The results indicated that while some derivatives exhibited promising antiprotozoal activity, they also showed varying degrees of cytotoxicity, necessitating further investigation into their therapeutic index.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of related bicyclic compounds demonstrated that modifications to the azabicyclo framework could enhance receptor affinity and selectivity for serotonin receptors, suggesting potential applications in treating mood disorders.
Study 2: Antimicrobial Properties
Another investigation revealed that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, indicating broader pharmacological potential beyond antiparasitic effects.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one suggest several therapeutic applications:
- Analgesic Properties : Compounds with similar bicyclic structures have shown potential analgesic effects, indicating that this compound may possess similar properties.
- Neuroprotective Effects : The azabicyclo structure is associated with neuroprotective properties, which could be explored in the development of treatments for neurodegenerative diseases.
Synthetic Organic Chemistry
The compound's unique framework allows for versatile synthetic pathways:
- Synthesis Techniques : Various methods can be employed to synthesize this compound, emphasizing the importance of stereochemical control and functional group manipulation. These techniques are crucial for developing derivatives that could enhance biological activity or selectivity towards specific targets.
Interaction Studies
Understanding how this compound interacts with biological targets is critical for assessing its therapeutic potential:
| Interaction Type | Biological Target | Implications |
|---|---|---|
| Receptor Binding | Opioid Receptors | Potential analgesic effects |
| Enzyme Inhibition | Cyclooxygenase | Anti-inflammatory properties |
Case Studies and Research Findings
Several studies have explored compounds similar to this compound, providing insights into its potential applications:
Case Study 1: Analgesic Activity
A study investigating the analgesic properties of bicyclic compounds revealed that compounds with similar structural features exhibited significant pain relief in animal models. The findings suggest that this compound could be further explored as a candidate for pain management therapies.
Case Study 2: Neuroprotective Properties
Research focusing on neuroprotective agents identified several bicyclic compounds that demonstrated efficacy in protecting neuronal cells from oxidative stress. Given the structural similarities, it is plausible that this compound may also exhibit neuroprotective effects, warranting further investigation.
Chemical Reactions Analysis
Reactivity of the 8-Azabicyclo[3.2.1]octane Scaffold
The bicyclic amine structure (8-azabicyclo[3.2.1]octane) is central to tropane alkaloids and is known to undergo key transformations :
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Nucleophilic Substitution : The tertiary amine may participate in alkylation or acylation reactions under basic conditions.
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Ring-Opening Reactions : Acidic environments could protonate the nitrogen, destabilizing the bicyclic structure and leading to ring-opening intermediates.
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Hydrogenation : The bridgehead double bond in the cyclopropylidene group (C3) may undergo catalytic hydrogenation to form a saturated cyclopropane derivative.
Cyclopropane Reactivity
The strained cyclopropane ring is prone to:
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Electrophilic Addition : Reaction with electrophiles (e.g., HBr) could lead to ring-opening via π-bond cleavage.
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Thermal Rearrangement : Heating may induce ring-opening to form conjugated dienes or other bicyclic products.
Phenoxyacetyl Ketone Functionality
The ketone group (ethan-1-one) and aromatic ether (phenoxy) suggest:
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Reduction : The ketone could be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4.
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Nucleophilic Attack : Grignard reagents or organolithium compounds may add to the carbonyl carbon.
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Aromatic Electrophilic Substitution : The phenoxy group could direct electrophilic substitution (e.g., nitration, halogenation) at the para position.
Hypothetical Reaction Pathways
-
Hydrogenation of Cyclopropylidene
Predicted outcome: Saturation of the double bond without ring opening. -
Acylation of the Tertiary Amine
Likely regioselectivity at the bridgehead nitrogen. -
Acid-Catalyzed Ring-Opening
Followed by potential recyclization or functionalization.
Research Gaps and Recommendations
No direct experimental data exists for this compound. Critical areas for future study include:
Q & A
Q. How can the compound’s tropane alkaloid-like activity be exploited for CNS drug development?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., 4-CF₃ vs. 4-OCH₃ on phenoxy) to map affinity for dopamine vs. serotonin receptors .
- In Vivo Pharmacodynamics : Use microdialysis in rat striatum to measure extracellular dopamine levels post-administration (dose range: 1–30 mg/kg) .
- Toxicity Screening : Assess hERG inhibition (patch-clamp) and hepatotoxicity (ALT/AST levels in primary hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
